N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide
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Overview
Description
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline moiety, a sulfonamide group, and an isobutyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Isobutyramide Group: The final step involves the reaction of the sulfonamide-quinoline intermediate with isobutyryl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The quinoline moiety may also interact with DNA or proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
Uniqueness
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide is unique due to the presence of the isobutyramide group, which may enhance its lipophilicity and improve its pharmacokinetic properties compared to similar compounds. This structural variation can lead to differences in biological activity and therapeutic potential.
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-24-19-11-8-17(13-15(19)5-12-20(24)25)23-29(27,28)18-9-6-16(7-10-18)22-21(26)14(2)3/h6-11,13-14,23H,4-5,12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHSSLLFTWUGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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